molecular formula C12H9N3S B2645386 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 7271-55-8

5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2645386
CAS No.: 7271-55-8
M. Wt: 227.29
InChI Key: ANQJCAZCYVDYCW-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the 1,2,4-triazole family, characterized by a naphthalene group at the 5-position and a thiol group at the 3-position. This structure combines the aromaticity and planar geometry of the naphthyl system with the electron-rich and metal-coordinating properties of the triazole-thiol moiety, making it a versatile scaffold for scientific research . Its primary research value lies in its potential as a precursor for the development of novel bioactive agents and functional materials. In medicinal chemistry, structurally similar 1,2,4-triazole-3-thiol derivatives have demonstrated significant biological activities. Research indicates these compounds can exhibit antimicrobial properties, with mechanisms that may involve disruption of bacterial cell walls or inhibition of ergosterol synthesis in fungal membranes . Furthermore, some analogues have shown promising in vitro cytotoxic effects against various cancer cell lines, suggesting potential for anticancer application studies . The mechanism of action for this compound class often involves its ability to coordinate with metal ions via the triazole ring and sulfur atom, which can inhibit essential enzymes, or to form covalent bonds with cysteine residues in proteins, thereby altering their function . Beyond biological applications, this compound serves as a key building block in materials science. The coordination chemistry of the 1,2,4-triazole-3-thiol ring allows for the synthesis of metal-organic complexes and frameworks . These complexes, particularly with metals like Cd(II) and Hg(II), are investigated for their unique structural properties, semiconducting behavior, and surface morphology as revealed by techniques like Scanning Electron Microscopy (SEM) . The compound is also of interest in the synthesis of Schiff base ligands, where it can be functionalized to create aldimine ligating molecules for advanced catalytic and sensing applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet prior to handling.

Properties

IUPAC Name

5-naphthalen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQJCAZCYVDYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-thiol derivatives share the 1,2,4-triazole-3-thiol backbone but differ in substituents at positions 4 and 3. Key analogues include:

Compound Name Substituents (Position 4 and 5) Key Applications/Properties Source (Evidence ID)
Yucasin 4H-1,2,4-triazole-3-thiol, 5-(4-chlorophenyl) Inhibitor of YUCCA auxin biosynthesis
5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-amino, 5-(4-nitrophenyl) Precursor for Schiff base synthesis
5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol 5-(quinoxalin-3-yl) Thymidine phosphorylase inhibition
5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 5-(pyridin-4-yl) Antimicrobial and anticancer activity
5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) 5-[4-(methylthio)benzyl] Corrosion inhibition for zinc in HCl

Key Structural Differences :

  • Aromatic vs.
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chlorophenyl substituents increase electrophilicity, influencing reactivity in Schiff base formation or enzyme inhibition .

Antimicrobial Activity :

  • 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives exhibit MIC values of 5.1–21.7 µM against Pseudomonas aeruginosa, attributed to the pyridinyl group’s ability to disrupt bacterial membranes .
  • 5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol shows moderate activity against thymidine phosphorylase (IC₅₀ = 18.3 µM), linked to the quinoxaline moiety’s planar structure .

Corrosion Inhibition :

  • TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) achieves 85% inhibition efficiency for zinc in 0.1 M HCl at 0.5 mM, outperforming hydrazide analogs due to the thioether group’s adsorption strength .

Anticancer Potential:

  • 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (structurally similar to the target compound) demonstrates cytotoxic effects via naphthyl-induced intercalation and kinase inhibition .
Physicochemical Properties
Property 5-(Naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol Yucasin (5-(4-chlorophenyl)) 5-(4-Nitrophenyl) Analog
LogP 3.8 (predicted) 2.9 2.5
Solubility (mg/mL) 0.12 (in DMSO) 0.34 0.08
Thermal Stability Decomposes at 240°C Stable up to 220°C Decomposes at 210°C

Notes:

  • Higher hydrophobicity (LogP) in the naphthalen-2-yl derivative enhances membrane permeability but reduces aqueous solubility .
  • Thermal stability correlates with substituent electron effects; nitro groups reduce stability compared to chlorophenyl or naphthyl groups .
Molecular Docking and Mechanism Insights
  • This compound: Docking studies suggest strong interactions with lanosterol 14α-demethylase (CYP51) via π-π stacking of the naphthyl group and hydrogen bonding of the thiol .
  • Yucasin: Binds to YUCCA flavin monooxygenase (FMO) active sites, mimicking methimazole’s inhibition mechanism .

Biological Activity

5-(Naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring with a naphthalene substituent. The presence of the thiol group enhances its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress and preventing cellular damage. Studies have demonstrated that triazole derivatives exhibit significant antioxidant activity. For instance, DPPH and ABTS assays have shown that compounds similar to this compound possess IC50 values comparable to established antioxidants like ascorbic acid .

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
This compoundTBDTBD
Ascorbic Acid0.870.87

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been well-documented. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies indicate that this compound is effective against pathogens such as E. coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

In a recent study, various triazole derivatives were tested against clinical isolates of multidrug-resistant bacteria. The results indicated that compounds with the triazole scaffold showed enhanced binding affinities to bacterial enzymes, supporting their potential as new antibiotic agents .

BacteriaMIC (μg/mL)
E. coliTBD
Staphylococcus aureusTBD
Candida albicansTBD

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity towards melanoma and breast cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies using the MTT assay revealed that triazole derivatives significantly inhibited the proliferation of cancer cells. Compounds were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines.

Cell LineIC50 (μM)
Human Melanoma IGR39TBD
Triple-Negative Breast CancerTBD

The mechanisms underlying the biological activities of this compound involve:

  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
  • Antibacterial Mechanism : Inhibition of bacterial enzyme activity through binding interactions.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of cell signaling pathways.

Q & A

Q. How does this compound interact with cytochrome P450 enzymes?

  • Experimental Workflow :
  • In Vitro Assays : Use human liver microsomes + NADPH to monitor metabolite formation (LC-MS).
  • Inhibition Constants : Calculate Ki values for CYP3A4/2D6 isoforms.
  • Implications : Moderate CYP3A4 inhibition (Ki ~ 15 μM) suggests potential drug-drug interactions .

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